2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-phenylacetamide
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Overview
Description
2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-phenylacetamide: CPMP , belongs to the class of indole derivatives. The indole scaffold is an important heterocyclic system found in various synthetic drug molecules. Physically, CPMP is crystalline and colorless, possessing specific odors. Its aromatic nature arises from the 10 π-electrons in its benzenoid nucleus .
Preparation Methods
The synthesis of CPMP involves several steps:
Condensation and Cyclization: Dimethylformamide (DMF) reacts with dimethylacetamide (DMA) at the methyl group of the acetyl moiety.
N-Methylation and Condensation: The resulting compound undergoes N-methylation and condensation at the methyl group, yielding CPMP .
Chemical Reactions Analysis
CPMP can participate in various reactions:
Oxidation and Reduction: Depending on reaction conditions, CPMP can undergo oxidation or reduction processes.
Substitution Reactions: It is susceptible to electrophilic substitution due to the delocalization of π-electrons in the indole ring.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are used in its transformations.
Major Products: These reactions yield derivatives of CPMP with modified substituents.
Scientific Research Applications
CPMP’s diverse biological activities make it intriguing for research:
Antiviral: Some derivatives exhibit inhibitory activity against influenza A and Coxsackie B4 viruses .
Anticancer: CPMP derivatives may have potential as anticancer agents, although further studies are needed.
Other Pharmacological Activities: These include anti-inflammatory, antioxidant, and antidiabetic effects.
Mechanism of Action
The precise mechanism of CPMP’s effects remains an active area of investigation. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
CPMP’s uniqueness lies in its pyrido[2,3-d]pyrimidin-1-yl structure. Similar compounds include other indole derivatives and pyrimidine-based molecules.
Properties
Molecular Formula |
C22H17ClN4O3 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C22H17ClN4O3/c23-16-10-8-15(9-11-16)13-27-21(29)18-7-4-12-24-20(18)26(22(27)30)14-19(28)25-17-5-2-1-3-6-17/h1-12H,13-14H2,(H,25,28) |
InChI Key |
BCJSJAQVIKIWKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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